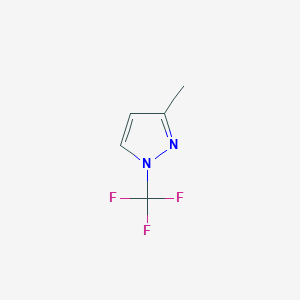
3-methyl-1-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with trifluoromethyl ketones. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
3-methyl-1-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects. Molecular docking studies and biochemical assays are often used to elucidate the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 3-methyl-1-(difluoromethyl)-1H-pyrazole
- 3-methyl-1-(trifluoromethyl)-1H-imidazole
Uniqueness
3-methyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and specific biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H5F3N2 |
|---|---|
Poids moléculaire |
150.10 g/mol |
Nom IUPAC |
3-methyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H5F3N2/c1-4-2-3-10(9-4)5(6,7)8/h2-3H,1H3 |
Clé InChI |
KYGYLTNBDPDWOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


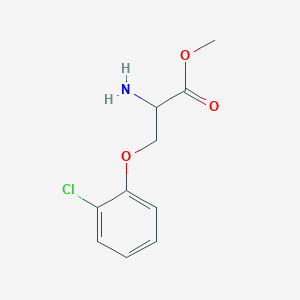

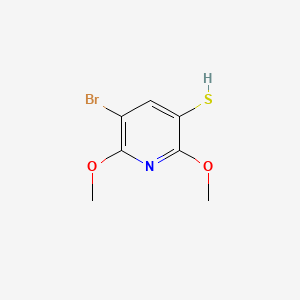


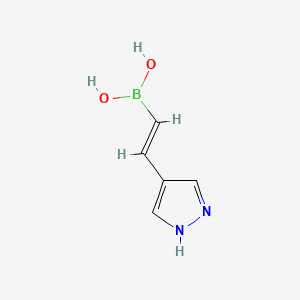
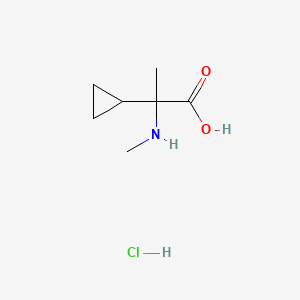
![Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13472435.png)

![3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B13472444.png)
![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)

![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)

